Tetra(4-carboxyphenyl)porphyrinatopalladium
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Overview
Description
Tetra(4-carboxyphenyl)porphyrinatopalladium is a metalloporphyrin complex where palladium is coordinated to a porphyrin ring substituted with four carboxyphenyl groups. This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(4-carboxyphenyl)porphyrinatopalladium typically involves the following steps:
Preparation of Tetra(4-carboxyphenyl)porphyrin: This is achieved by condensing pyrrole with 4-carboxybenzaldehyde under acidic conditions to form the porphyrin macrocycle.
Metallation with Palladium: The porphyrin is then reacted with a palladium salt, such as palladium(II) chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetra(4-carboxyphenyl)porphyrinatopalladium undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand substitution reactions can occur, where the carboxyphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while substitution can yield various functionalized porphyrins .
Scientific Research Applications
Tetra(4-carboxyphenyl)porphyrinatopalladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its photophysical properties make it useful in imaging and diagnostic applications.
Industry: It is employed in the development of sensors and as a component in advanced materials.
Mechanism of Action
The mechanism by which Tetra(4-carboxyphenyl)porphyrinatopalladium exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells . The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Tetra(4-carboxyphenyl)porphyrin: The non-metallated version of the compound.
Zinc Tetra(4-carboxyphenyl)porphyrin: A similar compound where zinc is coordinated to the porphyrin ring.
Tin Tetra(4-carboxyphenyl)porphyrin: Another metalloporphyrin with tin as the central metal.
Uniqueness
Tetra(4-carboxyphenyl)porphyrinatopalladium is unique due to its specific photophysical properties and its ability to act as a catalyst in various chemical reactions. The presence of palladium enhances its catalytic activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C48H25N4O8Pd-3 |
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Molecular Weight |
892.2 g/mol |
IUPAC Name |
hydron;palladium(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-5 |
InChI Key |
PRCLVHYMQQEINC-UHFFFAOYSA-I |
Canonical SMILES |
[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Pd+2] |
Origin of Product |
United States |
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